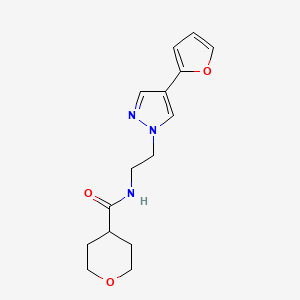
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to selectively target specific enzymes involved in the regulation of cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound has been found to inhibit the activity of specific enzymes involved in the regulation of cellular signaling pathways, leading to the suppression of tumor growth and inflammation. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been tested in preclinical studies and has shown promising results in the treatment of several cancers, including B-cell lymphoma and acute myeloid leukemia.
Wirkmechanismus
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively inhibits specific enzymes involved in the regulation of cellular signaling pathways, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have significant biochemical and physiological effects on cells. The compound inhibits the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide also inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In preclinical studies, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have potent anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective and has low toxicity, making it an ideal candidate for preclinical studies. However, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Future research should focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide in humans.
Synthesemethoden
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzofuran-2-carboxamide moiety. The synthesis process is complex and requires several reagents and solvents. The final product is obtained in high yields and is characterized by various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-1-4-12-9(7-10)8-13(19-12)14(18)17(6-5-16)11-2-3-11/h1,4,7-8,11H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXMKRFUDWFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

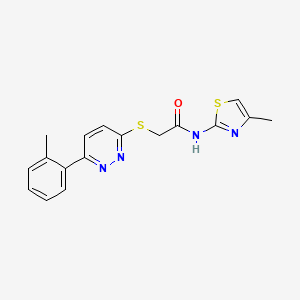
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)
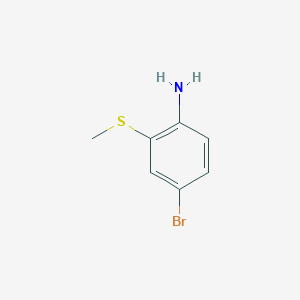
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
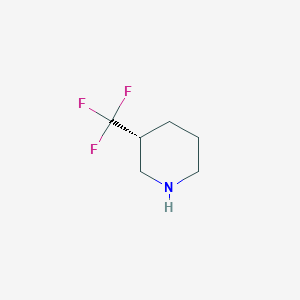
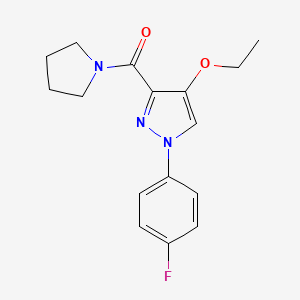
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
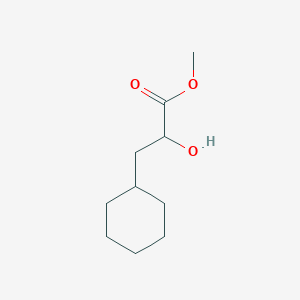
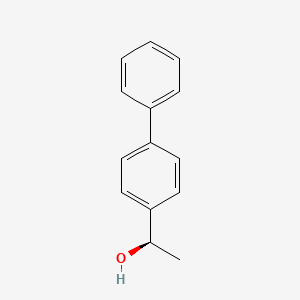
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)
